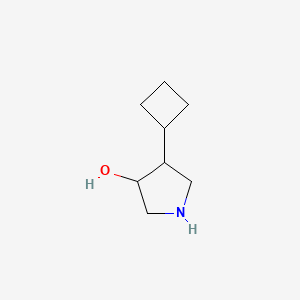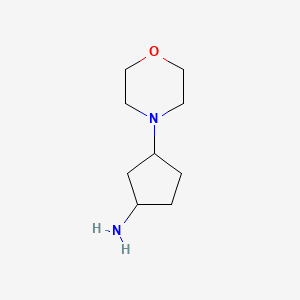
3-Morpholinocyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholinocyclopentan-1-amine is an organic compound with the molecular formula C9H18N2O. It features a cyclopentane ring substituted with a morpholine group and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinocyclopentan-1-amine typically involves the reaction of cyclopentanone with morpholine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of renewable starting materials and green chemistry principles is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Morpholinocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amines .
Wissenschaftliche Forschungsanwendungen
3-Morpholinocyclopentan-1-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Morpholinocyclopentan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable component in drug design .
Vergleich Mit ähnlichen Verbindungen
1-Morpholinocyclopentene: This compound features a similar morpholine ring but differs in the presence of a double bond in the cyclopentane ring.
Cyclopentylamine: Lacks the morpholine ring but shares the cyclopentane structure with an amine group.
Morpholine: A simpler structure with just the morpholine ring and no cyclopentane.
Uniqueness: 3-Morpholinocyclopentan-1-amine is unique due to the combination of the morpholine ring and the cyclopentane structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-morpholin-4-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-1-2-9(7-8)11-3-5-12-6-4-11/h8-9H,1-7,10H2 |
InChI-Schlüssel |
ZNWJKNHRXMWQRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


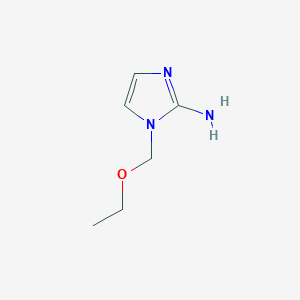
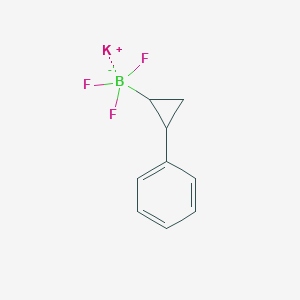
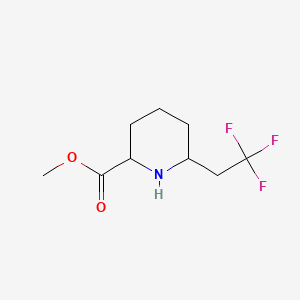
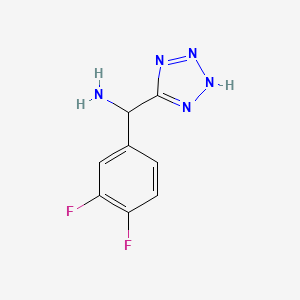
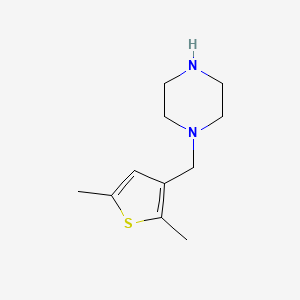
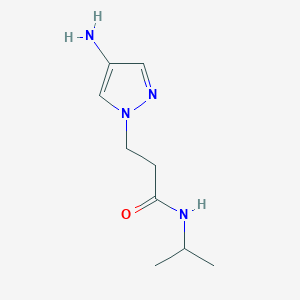

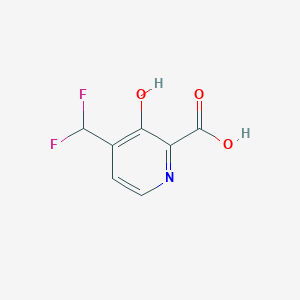
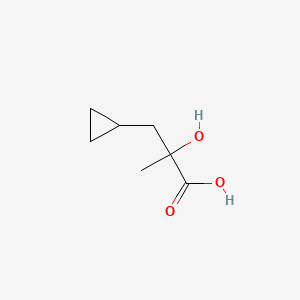
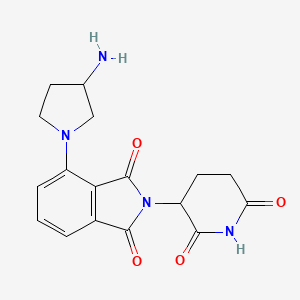

![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
